2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is an organic compound that features a bromine atom, a hydroxyphenyl group, and a dimethylcyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one typically involves a multi-step process. One common method starts with the bromination of 5,5-dimethylcyclohex-2-en-1-one to introduce the bromine atom at the 2-position. This is followed by the reaction with 2-aminophenol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate more efficient purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction Reactions: The carbonyl group in the cyclohexenone ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used in substitution reactions, often in the presence of a catalyst such as copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
Substitution: Products include azido or thiol derivatives.
Oxidation: Quinone derivatives are formed.
Reduction: Alcohol derivatives are produced.
Scientific Research Applications
2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism by which 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-((2-hydroxyphenyl)amino)-5-methylcyclohex-2-en-1-one
- 2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-ol
Uniqueness
2-Bromo-3-((2-hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both a bromine atom and a hydroxyphenyl group, which confer distinct reactivity and binding properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
IUPAC Name |
2-bromo-3-(2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-14(2)7-10(13(15)12(18)8-14)16-9-5-3-4-6-11(9)17/h3-6,16-17H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMPZDPPVYTELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=CC=C2O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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